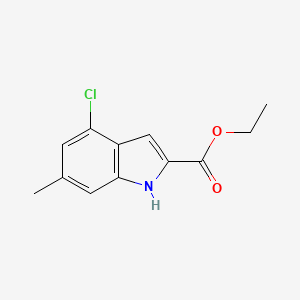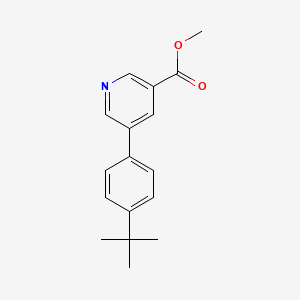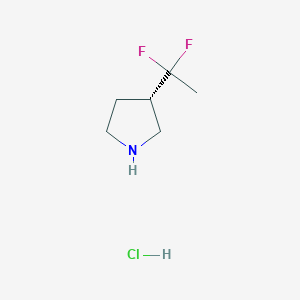
3,6-Dibromo-2-(methoxymethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dibromo-2-(methoxymethyl)pyridine is a halogenated heterocyclic compound with the molecular formula C7H7Br2NO It is a derivative of pyridine, where two bromine atoms are substituted at the 3rd and 6th positions, and a methoxymethyl group is attached to the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-2-(methoxymethyl)pyridine typically involves the bromination of 2-(methoxymethyl)pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The bromination reaction is carefully controlled to minimize by-products and ensure the safety of the process .
化学反応の分析
Types of Reactions
3,6-Dibromo-2-(methoxymethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the corresponding pyridine derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Major Products Formed
Substitution: Formation of 3,6-disubstituted pyridine derivatives.
Oxidation: Formation of 2-(methoxymethyl)pyridine-3,6-dicarboxylic acid.
Reduction: Formation of 2-(methoxymethyl)pyridine.
科学的研究の応用
3,6-Dibromo-2-(methoxymethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,6-Dibromo-2-(methoxymethyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atoms and the methoxymethyl group contribute to its reactivity and ability to form covalent bonds with biological molecules. This interaction can inhibit or modulate the activity of enzymes and receptors, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
3,6-Dibromo-2-methylpyridine: Similar structure but with a methyl group instead of a methoxymethyl group.
2,5-Dibromo-4-methylpyridine: Bromine atoms at different positions and a methyl group at the 4th position.
3,6-Dibromopyridazine: A pyridazine derivative with bromine atoms at the 3rd and 6th positions.
Uniqueness
3,6-Dibromo-2-(methoxymethyl)pyridine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .
特性
分子式 |
C7H7Br2NO |
|---|---|
分子量 |
280.94 g/mol |
IUPAC名 |
3,6-dibromo-2-(methoxymethyl)pyridine |
InChI |
InChI=1S/C7H7Br2NO/c1-11-4-6-5(8)2-3-7(9)10-6/h2-3H,4H2,1H3 |
InChIキー |
INAIVPREZVHHJS-UHFFFAOYSA-N |
正規SMILES |
COCC1=C(C=CC(=N1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[10,13-Dimethyl-17-(6-methylheptan-2-yl)-7-[(4-methylphenyl)sulfonylhydrazinylidene]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13906098.png)
![1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;dihydrochloride](/img/structure/B13906105.png)

![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13906127.png)





![6'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one](/img/structure/B13906168.png)




